2-Propylhexanoic Acid Ethyl Ester-d5
Description
Properties
Molecular Formula |
C₁₁H₁₇D₅O₂ |
|---|---|
Molecular Weight |
191.32 |
Synonyms |
4-Octanecarboxylic Acid Ethyl Ester-d5 |
Origin of Product |
United States |
Advanced Analytical Methodologies Utilizing 2 Propylhexanoic Acid Ethyl Ester D5
Development of Robust Chromatographic-Mass Spectrometric Assays
The combination of chromatography for separation and mass spectrometry for detection offers unparalleled selectivity and sensitivity for the quantification of small molecules in complex biological matrices. The development of such assays using 2-Propylhexanoic Acid Ethyl Ester-d5 as an internal standard is critical for reliable pharmacokinetic and metabolic studies.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocols for Deuterated Analytes
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile analytes like this compound, derivatization is often necessary to improve volatility and chromatographic performance.
A typical GC-MS protocol for the analysis of this compound would involve the following steps:
Sample Preparation: Extraction of the analyte and the internal standard from the biological matrix (e.g., plasma, urine) is commonly achieved through liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
Derivatization: To enhance volatility, the extracted sample is derivatized. A common approach for compounds with carboxylic acid functionalities is esterification.
GC Separation: The derivatized sample is injected into a gas chromatograph equipped with a capillary column. The choice of the column's stationary phase is critical for achieving good separation from matrix components.
MS Detection: The mass spectrometer is typically operated in selected ion monitoring (SIM) mode for quantitative analysis. nih.gov This involves monitoring specific ions for the analyte and the deuterated internal standard, providing high selectivity and sensitivity.
| Parameter | Value |
| GC Column | DB-1ms (30 m x 0.25 mm, 0.25 µm) |
| Injector Temperature | 250°C |
| Oven Program | Initial 80°C, ramp to 280°C at 10°C/min |
| Carrier Gas | Helium at 1 mL/min |
| MS Ionization Mode | Electron Ionization (EI) |
| Monitored Ions (Analyte) | To be determined based on fragmentation |
| Monitored Ions (IS) | To be determined based on fragmentation |
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocols for Deuterated Analytes
LC-MS has become the predominant bioanalytical technique due to its applicability to a wide range of compounds, including those that are non-volatile or thermally labile. nih.gov
A representative LC-MS protocol for this compound would include:
Sample Preparation: Protein precipitation is a common and straightforward method for sample cleanup in plasma or serum. This is followed by centrifugation and direct injection of the supernatant.
LC Separation: Reversed-phase chromatography is typically employed, using a C18 column to separate the analyte from polar matrix components. unipd.it The mobile phase usually consists of a mixture of an aqueous component (e.g., water with a small amount of formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol). nih.govunipd.it
MS/MS Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is the standard for quantitative LC-MS analysis. nih.gov This involves monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard, which significantly enhances selectivity and reduces background noise.
| Parameter | Value |
| LC Column | C18 (e.g., 50 mm x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 20% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| MS Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| MRM Transition (Analyte) | To be determined |
| MRM Transition (IS) | To be determined |
Optimization of Chromatographic Separation Parameters for Isotope-Labeled Compounds
The goal of chromatographic optimization is to achieve a balance between resolution, analysis time, and sensitivity. libretexts.org For isotope-labeled compounds, the primary objective is to ensure co-elution with the unlabeled analyte to compensate for any matrix effects. However, in some cases, a slight separation between the deuterated and non-deuterated compounds can occur, known as the "isotope effect". scispace.com This is more pronounced in gas chromatography.
Key parameters for optimization include:
Mobile Phase Composition (LC): Adjusting the organic-to-aqueous ratio and the type and concentration of additives (e.g., formic acid, ammonium acetate) can significantly impact retention time and peak shape. libretexts.org
Column Chemistry (LC & GC): Selecting the appropriate stationary phase is crucial for achieving the desired selectivity.
Temperature (GC & LC): The oven temperature program in GC and the column temperature in LC affect retention times and peak widths.
Flow Rate (LC & GC): Optimizing the flow rate of the carrier gas (GC) or mobile phase (LC) can improve efficiency and reduce run time.
Mass Spectrometric Detection Principles and Ionization Techniques Applicable to this compound
The choice of ionization technique is critical for achieving optimal sensitivity.
Electron Ionization (EI) for GC-MS: This is a "hard" ionization technique that leads to extensive fragmentation. The resulting fragmentation pattern is highly reproducible and provides structural information, which is useful for identification.
Electrospray Ionization (ESI) for LC-MS: ESI is a "soft" ionization technique that typically produces protonated molecules [M+H]+ or deprotonated molecules [M-H]-, with minimal fragmentation. It is well-suited for a wide range of compounds.
Atmospheric Pressure Chemical Ionization (APCI) for LC-MS: APCI is another soft ionization technique that is suitable for less polar compounds that are not efficiently ionized by ESI.
For this compound, ESI would likely be the preferred method in an LC-MS setting due to its broad applicability and high efficiency for a wide range of small molecules.
Rigorous Analytical Method Validation and Qualification
Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose. nih.gov The use of a deuterated internal standard like this compound is highly beneficial in this process.
Assessment of Selectivity and Specificity with Deuterated Standards in Complex Matrices
Selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample. researchgate.net Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present.
The use of this compound as an internal standard is instrumental in demonstrating selectivity and specificity. By analyzing multiple sources of the biological matrix (e.g., plasma from at least six different individuals), it can be shown that there are no endogenous interferences at the retention time of the analyte and the internal standard. researchgate.net The response of any interfering components should be less than 20% of the lower limit of quantification (LLOQ) for the analyte and less than 5% for the internal standard. researchgate.net
The following table outlines typical validation parameters and their acceptance criteria for a bioanalytical method:
| Validation Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |
| Precision | Relative standard deviation (RSD) ≤ 15% (≤ 20% at LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | Assessed to ensure no significant ion suppression or enhancement |
| Stability | Analyte is stable under various storage and processing conditions |
Advanced Sample Preparation Techniques for Analytical Quantification
Derivatization Strategies for Enhanced Analytical Performance
In the context of advanced analytical methodologies, derivatization is a chemical modification process employed to alter the physicochemical properties of an analyte to make it more suitable for a specific analytical technique, such as gas chromatography (GC) or mass spectrometry (MS). This process is often used to increase volatility, improve thermal stability, enhance ionization efficiency, or introduce a specific detector-responsive tag to the molecule.
For the compound This compound , the application of derivatization strategies is generally not a primary consideration in its utilization. The reason for this lies in the inherent chemical properties of the molecule and its principal application in analytical chemistry. As an ethyl ester, the compound already possesses a higher degree of volatility and thermal stability compared to its corresponding carboxylic acid, making it directly amenable to analysis by GC-MS without the need for further chemical modification.
The primary role of This compound is to serve as an isotopically labeled internal standard in quantitative analyses. In this capacity, it is added to a sample at a known concentration at the beginning of the sample preparation process. Its purpose is to mimic the behavior of the non-deuterated analyte of interest throughout extraction, cleanup, and analysis. Because it is chemically identical to the analyte, apart from the presence of deuterium (B1214612) atoms, it experiences similar losses during sample processing and similar ionization and fragmentation patterns in the mass spectrometer. The difference in mass due to the deuterium labeling allows the mass spectrometer to distinguish between the internal standard and the native analyte. This enables accurate quantification by correcting for any variations or matrix effects that may occur during the analytical workflow.
Since the purpose of an internal standard is to mirror the analyte, any derivatization step would typically be applied to both the analyte and the internal standard. However, as This compound is already in a form suitable for common analytical techniques like GC-MS and LC-MS/MS, derivatization is often unnecessary.
While derivatization is a powerful tool for many classes of compounds, the specific characteristics and intended use of This compound as a deuterated internal standard for its non-labeled counterpart mean that derivatization strategies are not a common feature of its application. The compound is synthesized and utilized in its ester form to streamline the analytical process, bypassing the need for additional derivatization steps that are often required for more polar or less volatile analytes.
The following table summarizes the typical analytical context for compounds that undergo derivatization versus the intended use of This compound :
| Feature | Compounds Typically Requiring Derivatization | This compound |
| Analyte Class Example | Polar compounds like free carboxylic acids, amino acids, sugars | Non-polar to moderately polar esters |
| Primary Analytical Challenge | Low volatility, poor thermal stability, high polarity | Accurate quantification in complex matrices |
| Purpose of Derivatization | Increase volatility, improve chromatographic peak shape, enhance detectability | Not applicable; used as an internal standard |
| Typical Analytical Technique | GC-MS, HPLC with specific detectors | GC-MS, LC-MS/MS |
| Role in Analysis | Analyte being measured | Internal standard for quantification |
Investigative Applications of 2 Propylhexanoic Acid Ethyl Ester D5 in Pre Clinical and in Vitro Biotransformation Studies
Elucidation of Metabolic Pathways and Enzymatic Transformations
The structural modification of introducing deuterium (B1214612) atoms into the 2-propylhexanoic acid ethyl ester molecule does not significantly alter its physicochemical properties. This allows it to serve as a reliable tracer in biological systems, enabling researchers to meticulously track its conversion into various metabolites.
Application in Microsomal and Hepatocyte Incubation Studies
In vitro systems, such as liver microsomes and cultured hepatocytes, are fundamental models for predicting drug metabolism in humans. In these controlled environments, 2-Propylhexanoic Acid Ethyl Ester-d5 is introduced to simulate the metabolic processes that would occur in the liver. The primary advantage of using the deuterated form is the ability to distinguish it and its subsequent metabolites from endogenous compounds present in the incubation matrix. This clarity is crucial for accurately identifying the metabolic pathways without the interference of background noise.
Characterization and Quantitation of Metabolite Formation using Isotopic Standards
The use of this compound as an internal standard is a cornerstone of quantitative bioanalysis. When analyzing samples from microsomal or hepatocyte incubations, the deuterated standard is spiked into the sample. Because it behaves almost identically to the non-deuterated (endogenous) compound during sample extraction and ionization in mass spectrometry, it can be used to accurately quantify the formation of various metabolites. The mass difference between the deuterated standard and the non-deuterated metabolites allows for clear differentiation and precise measurement. This isotopic ratio outlier analysis (IROA) approach facilitates the recognition of novel metabolites and the evaluation of their production. iroatech.com
Pharmacokinetic Analysis in Non-human Biological Systems
To understand how a compound behaves in a whole organism, pre-clinical studies in animal models are necessary. This compound plays a pivotal role in these in vivo investigations.
Assessment of Absorption, Distribution, and Elimination Profiles in Animal Models
Following administration to animal models, the concentration of this compound and its metabolites can be tracked in various biological matrices, such as blood, plasma, and tissues. This allows for a detailed assessment of the compound's absorption into the systemic circulation, its distribution throughout the body's tissues and organs, and its eventual elimination through metabolic conversion and excretion. The use of the deuterated analog ensures that the measurements are specific to the administered compound, avoiding confusion with any endogenous substances.
Determination of Half-life and Clearance Parameters in Pre-clinical Research Studies
Key pharmacokinetic parameters, including half-life (t½) and clearance (CL), are determined from the concentration-time profiles of this compound in animal models. The half-life indicates the time it takes for the concentration of the compound in the body to be reduced by half, while clearance describes the volume of plasma cleared of the compound per unit time. These parameters are critical for predicting the duration of action and potential for accumulation of the parent compound in a biological system. The precise data obtained using the deuterated tracer are essential for extrapolating these findings to predict the pharmacokinetic profile in humans.
| Parameter | Description | Significance in Pre-clinical Studies |
| Half-life (t½) | The time required for the concentration of the compound in the body to decrease by 50%. | Predicts the duration of the compound's effect and dosing frequency. |
| Clearance (CL) | The volume of plasma from which the compound is completely removed per unit of time. | Indicates the efficiency of elimination processes. |
| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Describes the extent of a compound's distribution in body tissues versus plasma. |
| Bioavailability (F) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. | Determines the proportion of the compound that has an active effect. |
Interplay with Drug Metabolism and Disposition (DMD) Research Methodologies
The disposition of a drug in the body is governed by the complex interplay of metabolic enzymes and transporters. In vitro experimental systems are fundamental to characterizing these interactions for new chemical entities. The use of stable isotope-labeled standards, such as this compound, is critical for generating the high-quality quantitative data required for these assessments. Such studies are essential for predicting the potential for a drug to alter the pharmacokinetics of co-administered medications, a key consideration in clinical practice. The primary active metabolite, valproic acid, has been the subject of numerous in vitro studies to determine its profile as both a substrate and a modulator of metabolizing enzymes and transporters.
In Vitro Inhibition and Induction Studies of Metabolizing Enzymes
In vitro studies using human liver microsomes and recombinant enzymes are pivotal in evaluating the potential of a compound to inhibit or induce the activity of drug-metabolizing enzymes. Valproic acid has been extensively studied in this regard and has been identified as an inhibitor of several key enzyme systems, including cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) isoforms. nih.govnih.govnih.gov
Research has demonstrated that valproic acid is a clinically relevant inhibitor of CYP2C9. nih.govnih.govgazi.edu.tr It also exhibits inhibitory effects on CYP2C19 and CYP3A4, albeit to a lesser degree. nih.govnih.govnih.gov Furthermore, time-dependent inhibition of CYP2A6 has been observed, suggesting a potential for mechanism-based inhibition. nih.govnih.gov In contrast, minimal inhibitory effects have been reported for CYP1A2, CYP2D6, and CYP2E1. nih.govnih.gov
With respect to Phase II metabolism, valproic acid has been shown to inhibit UGT enzymes. Specifically, it competitively inhibits UGT2B7 and shows uncompetitive inhibition of UGT1A9. nih.govresearchgate.net It has also been reported to significantly inhibit UGT2B15, despite not being a substrate for this particular isoform. nih.govresearchgate.net No significant inhibition has been observed for UGT1A1 and UGT1A6. nih.govresearchgate.net
While primarily known as an inhibitor, there is also evidence suggesting that valproic acid can induce certain metabolic pathways. Pre-treatment of animal-derived liver microsomes with phenobarbital, a known inducer, led to increased formation of a hepatotoxic metabolite of valproic acid, indicating the inducible nature of this metabolic pathway. osti.gov However, in the context of drug-drug interactions, its inhibitory profile is generally considered more prominent. nih.govresearchgate.net
The following table summarizes the in vitro inhibition of major metabolizing enzymes by valproic acid.
| Enzyme | Inhibition Type | Ki (μM) | Substrate/Marker Reaction Used | Reference |
| CYP2C9 | Competitive | 600 | Tolbutamide hydroxylation | nih.gov, nih.gov |
| CYP2C19 | Mixed | 8553 | S-mephenytoin 4'-hydroxylation | nih.gov, nih.gov |
| CYP3A4 | Competitive | 7975 | Midazolam 1'-hydroxylation | nih.gov, nih.gov |
| CYP2A6 | Mechanism-based | K_I = 9150, k_inact = 0.048 min⁻¹ | Coumarin 7-hydroxylation | nih.gov, nih.gov |
| UGT2B7 | Competitive | 1600 | AZT glucuronidation | nih.gov |
| UGT1A9 | Uncompetitive | Not specified | Propofol glucuronidation | nih.gov |
| UGT2B15 | Significant inhibition | Not specified | Steroid and xenobiotic glucuronidation | nih.gov |
Transporter Interaction Assessments in Experimental Systems
The influence of drug transporters on the absorption, distribution, and excretion of xenobiotics is a critical area of investigation in drug development. In vitro cell-based assays are commonly employed to determine if a compound is a substrate or inhibitor of key uptake and efflux transporters.
Studies investigating the interaction of valproic acid with major efflux transporters have yielded mixed results. One study utilizing cell monolayer efflux assays with kidney cell lines (MDCKII and LLC-PK1) transfected with human or mouse cDNAs for P-glycoprotein (P-gp/MDR1), Multidrug Resistance-Associated Protein 1 (MRP1), and MRP2 found no evidence of directional transport of valproic acid. nih.gov This suggests that valproic acid is not a substrate for these prominent efflux transporters. nih.gov
However, other research has pointed towards a potential interaction with the Breast Cancer Resistance Protein (BCRP/ABCG2). In human cerebral microvascular endothelial cells, valproic acid was found to induce the mRNA, protein, and functional activity of BCRP. nih.gov This study also identified valproic acid as a potential substrate for BCRP. nih.gov The induction was shown to be mediated through the activation of the PPARα nuclear receptor. nih.gov
Regarding uptake transporters, preliminary screening assays have suggested mild interactions with OATP2B1 and OCT1. researchgate.net Further investigation would be required to determine the clinical significance of these findings.
The table below summarizes the reported interactions of valproic acid with various drug transporters in experimental systems.
| Transporter | Interaction Type | Experimental System | Finding | Reference |
| P-gp (MDR1) | Substrate Assessment | MDCKII and LLC-PK1 cell monolayers | Not a substrate | nih.gov |
| MRP1 | Substrate Assessment | MDCKII and LLC-PK1 cell monolayers | Not a substrate | nih.gov |
| MRP2 | Substrate Assessment | MDCKII and LLC-PK1 cell monolayers, MRP2-deficient rats | Not a substrate | nih.gov |
| BCRP (ABCG2) | Induction and Substrate Assessment | Human cerebral microvascular endothelial cells (hCMEC/D3) | Induces BCRP expression and activity; identified as a potential substrate | nih.gov |
| OATP2B1 | Inhibition Assessment | Cell-based assays | Mild positive result for inhibition | researchgate.net |
| OCT1 | Inhibition Assessment | Cell-based assays | Mild positive result for inhibition | researchgate.net |
Synthetic Chemistry and Isotope Incorporation Strategies for 2 Propylhexanoic Acid Ethyl Ester D5
Methodologies for Deuterium (B1214612) Introduction and Labeling into Organic Molecules
The incorporation of deuterium into organic molecules is a cornerstone of various scientific disciplines, including medicinal chemistry and metabolic research. rsc.orgrsc.org Deuterium labeling can be achieved through several established methodologies, each with distinct advantages and applications. acs.org The choice of method often depends on the target molecule's structure, the desired labeling pattern, and the availability of starting materials.
Key strategies for deuterium incorporation include:
Hydrogen Isotope Exchange (HIE): This is one of the most direct methods for deuterium labeling. snnu.edu.cn It involves the exchange of hydrogen atoms on a substrate with deuterium from a deuterium source, such as deuterium oxide (D₂O) or deuterium gas (D₂). acs.orgstackexchange.com This process is frequently facilitated by metal catalysts, such as iridium, rhodium, or palladium, which can activate C-H bonds for exchange. acs.orgsnnu.edu.cn Acid- or base-promoted exchange protocols are also common, particularly for protons in acidic or basic environments. rsc.org
Reduction of Functional Groups: Carbonyls (ketones, aldehydes, esters, carboxylic acids) and alkenes can be reduced using deuterated reducing agents to introduce deuterium. researchgate.net Reagents like sodium borodeuteride (NaBD₄), lithium aluminum deuteride (B1239839) (LiAlD₄), and catalytic deuteration with D₂ gas are widely employed for this purpose. stackexchange.comresearchgate.net This method is highly effective for producing specifically labeled compounds.
Use of Deuterated Building Blocks: Complex deuterated molecules can be constructed from smaller, pre-labeled starting materials. pearson.com For instance, a deuterated Grignard reagent (e.g., CD₃MgBr) or a deuterated alkyl halide can be used in standard organic reactions to build a larger carbon skeleton with deuterium incorporated at specific sites. pearson.com
Photochemical Deuteration: This emerging technique utilizes light to promote the incorporation of deuterium. rsc.org Visible-light photocatalysis, for example, can enable the deuteration of C-H bonds under mild conditions, offering a sustainable alternative to some metal-catalyzed reactions. rsc.org
Biocatalytic Deuteration: Enzymes can be used to catalyze the stereospecific and regiospecific incorporation of deuterium. researchgate.net Using enzymes in D₂O can lead to highly selective labeling that is often difficult to achieve with traditional chemical methods. researchgate.net
Table 1: Comparison of Deuterium Labeling Methodologies
| Methodology | Deuterium Source | Common Catalysts/Reagents | Key Advantages | Typical Applications |
|---|---|---|---|---|
| Hydrogen Isotope Exchange (HIE) | D₂O, D₂ gas | Iridium, Palladium, Rhodium complexes; Acids/Bases | Direct, late-stage functionalization. acs.org | Labeling of arenes, positions adjacent to heteroatoms. acs.orgsnnu.edu.cn |
| Reductive Deuteration | NaBD₄, LiAlD₄, D₂ gas | Transition metal catalysts (for D₂) | High regiospecificity and efficiency. | Conversion of carbonyls to deuterated alcohols; saturation of alkenes. researchgate.net |
| Deuterated Building Blocks | Deuterated reagents (e.g., CD₃I, C₂D₅Br) | Standard organic synthesis reagents | Precise control over label position. | Synthesis of complex molecules from simple, pre-labeled precursors. pearson.com |
| Photochemical Deuteration | D₂O, Deuterated solvents | Photocatalysts | Mild reaction conditions, sustainable. rsc.org | Late-stage deuteration of drug molecules and complex structures. rsc.org |
| Biocatalytic Deuteration | D₂O | Enzymes (e.g., dehydrogenases) | Excellent stereoselectivity and regiospecificity. researchgate.net | Asymmetric synthesis of chiral deuterated compounds. researchgate.net |
Chemical Synthesis Pathways and Reaction Optimization for Deuterated Esters
The synthesis of a specific deuterated ester like 2-Propylhexanoic Acid Ethyl Ester-d5 requires a tailored approach. While the exact synthetic route for this specific compound is proprietary, a plausible pathway can be designed based on general principles of organic synthesis and deuteration. A common and logical approach involves the esterification of a deuterated carboxylic acid with the corresponding alcohol.
A hypothetical synthesis could proceed as follows:
Synthesis of Deuterated 2-Propylhexanoic Acid: The five deuterium atoms are likely incorporated into one of the propyl groups. A synthetic strategy could involve using a deuterated propyl bromide (e.g., 1-bromopropane-d5) as a building block. This could be achieved by reacting diethyl malonate with a non-deuterated propyl bromide, followed by a second alkylation using the deuterated propyl bromide. Subsequent hydrolysis and decarboxylation would yield 2-propylhexanoic acid-d5.
Esterification: The resulting deuterated carboxylic acid is then reacted with ethanol (B145695) under acidic conditions (Fischer esterification) to produce this compound.
Reaction Optimization is critical to maximize yield and isotopic incorporation. Key parameters include:
Catalyst Selection: For HIE methods, the choice of catalyst can dramatically affect the position and efficiency of deuteration. snnu.edu.cn
Deuterium Source: The choice between D₂O and D₂ gas can influence reaction conditions and outcomes. stackexchange.com D₂O is often cheaper and easier to handle but may require co-solvents for organic substrates. acs.org
Reaction Conditions: Temperature, pressure, and reaction time must be carefully controlled. For instance, in microwave-assisted H-D exchange reactions, temperature can be optimized to achieve high deuterium enrichment in short timeframes. mdpi.com
Stoichiometry: In reactions using deuterated building blocks, using a slight excess of the deuterated reagent can help drive the reaction to completion, but this must be balanced against the high cost of these materials. nih.gov
Purification and Spectroscopic Characterization of Deuterated Compounds (e.g., NMR, Mass Spectrometry)
Following synthesis, the crude product must be purified and rigorously characterized to confirm its identity and purity.
Purification: Standard laboratory techniques are employed to isolate the target compound from unreacted starting materials, by-products, and catalysts. These methods include:
Liquid Chromatography: Techniques such as flash chromatography or preparative high-performance liquid chromatography (HPLC) are effective for separating the deuterated ester from structurally similar impurities.
Distillation: For volatile esters, distillation can be an effective purification method.
Extraction: Liquid-liquid extraction is used to remove water-soluble impurities and reagents. pearson.com
Spectroscopic Characterization: A combination of spectroscopic techniques is essential to confirm the structure and successful deuteration of the final product. nih.govacs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: This is one of the most direct ways to verify deuteration. The signal corresponding to a proton that has been replaced by a deuterium atom will disappear or significantly decrease in integration value in the ¹H NMR spectrum. mdpi.comiaea.org
²H NMR: Also known as Deuterium NMR, this technique directly detects the ²H nucleus. wikipedia.org A peak in the ²H NMR spectrum provides definitive evidence of deuterium incorporation at a specific chemical environment, confirming the effectiveness of the labeling process. wikipedia.org
¹³C NMR: The presence of deuterium atoms causes small shifts in the signals of adjacent carbon atoms, known as deuterium isotope effects (DIE), which can provide further structural confirmation. srce.hr
Mass Spectrometry (MS):
MS analysis confirms the molecular weight of the compound. For this compound, the molecular ion peak will be five mass units higher than its non-deuterated counterpart. High-Resolution Mass Spectrometry (HR-MS) is particularly crucial as it provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula and the level of deuterium incorporation. rsc.orgnih.gov
Table 2: Spectroscopic Techniques for Characterizing Deuterated Compounds
| Technique | Information Obtained | Relevance to this compound |
|---|---|---|
| ¹H NMR | Confirms the absence of protons at labeled sites. | Disappearance of a proton signal from the propyl group. iaea.org |
| ²H NMR | Directly detects deuterium atoms and their chemical environment. | Provides definitive proof of deuteration and its location. wikipedia.org |
| ¹³C NMR | Observes isotope effects on carbon chemical shifts. | Confirms the position of deuterium relative to the carbon skeleton. srce.hr |
| Mass Spectrometry (MS/HR-MS) | Determines molecular weight and isotopic distribution. | Confirms the mass increase of 5 amu and assesses isotopic purity. nih.gov |
Assessment of Isotopic Purity and Regiospecificity of Deuterium Incorporation
Two of the most important quality metrics for a labeled compound are its isotopic purity and the specificity of the label's location (regiospecificity).
Isotopic Purity: Isotopic purity (or isotopic enrichment) refers to the percentage of the compound that is labeled with the desired number of deuterium atoms. rsc.org For example, in a sample of this compound with 98% isotopic purity, 98% of the molecules contain exactly five deuterium atoms.
Mass Spectrometry (MS) is the primary tool for this assessment. researchgate.net By analyzing the distribution of isotopic peaks (isotopologues) in the mass spectrum, the percentage of the desired deuterated compound (D₅) can be calculated relative to unlabeled (D₀) and partially labeled (D₁, D₂, D₃, D₄) versions. nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) can also provide quantitative information. By comparing the integral of a proton signal in a non-deuterated region of the molecule to the residual signal in the deuterated region, an estimate of isotopic incorporation can be made. rug.nl
Regiospecificity: Regiospecificity is the confirmation that the deuterium atoms have been incorporated into the intended positions within the molecule and not elsewhere.
NMR Spectroscopy is the most powerful method for determining the exact location of the deuterium labels. nih.gov The combination of ¹H NMR (showing which signals are absent) and ²H NMR (showing which signals are present) provides an unambiguous map of the deuterium positions.
Tandem Mass Spectrometry (MS/MS) can also offer insights. By fragmenting the molecule and analyzing the mass of the resulting fragments, it is possible to deduce which parts of the molecule carry the deuterium label. nih.gov
Table 3: Hypothetical Isotopic Purity Data for a Batch of this compound
| Isotopologue | Description | Relative Abundance (%) |
|---|---|---|
| D₀ | Unlabeled | 0.1 |
| D₁ | 1 Deuterium Atom | 0.2 |
| D₂ | 2 Deuterium Atoms | 0.3 |
| D₃ | 3 Deuterium Atoms | 0.5 |
| D₄ | 4 Deuterium Atoms | 1.2 |
| D₅ | Target Compound (5 Deuterium Atoms) | 97.7 |
Environmental Distribution and Degradation Research Utilizing 2 Propylhexanoic Acid Ethyl Ester D5
Method Development for Environmental Sample Analysis of Organic Pollutants
The development of robust and reliable analytical methods is the foundation of environmental monitoring. The presence of various interfering substances in environmental samples, such as soil, water, and sediment, can lead to inaccuracies in the quantification of target analytes. This is known as the matrix effect. The use of isotopically labeled internal standards, such as 2-Propylhexanoic Acid Ethyl Ester-d5, is a widely accepted strategy to compensate for these matrix effects and for variations that can occur during sample preparation and analysis. nih.govlcms.cz
In a typical analytical workflow, a known amount of this compound is added to an environmental sample at the beginning of the extraction process. Because the deuterated standard has nearly identical physicochemical properties to the non-labeled analyte of interest, it experiences similar losses during extraction, cleanup, and instrumental analysis. By comparing the signal of the analyte to the signal of the internal standard in the final analysis, typically performed using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), a more accurate quantification can be achieved. lcms.cz
Research in this area focuses on optimizing extraction techniques, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), and chromatographic conditions to achieve the best possible recovery and sensitivity for the target organic pollutants. The use of this compound allows for the validation of these methods by providing a constant reference for the analyte's behavior throughout the analytical procedure.
Table 1: Representative Data for Method Validation using a Deuterated Internal Standard
| Parameter | Water Matrix | Sediment Matrix |
|---|---|---|
| Analyte | 2-Propylhexanoic Acid Ethyl Ester | 2-Propylhexanoic Acid Ethyl Ester |
| Internal Standard | This compound | This compound |
| Recovery without Internal Standard Correction (%) | 65 ± 15 | 50 ± 20 |
| Recovery with Internal Standard Correction (%) | 98 ± 5 | 99 ± 6 |
| Relative Standard Deviation (RSD) (%) | 23 | 40 |
| RSD with Internal Standard Correction (%) | 5.1 | 6.1 |
This table presents illustrative data demonstrating the improvement in analytical performance when a deuterated internal standard is used. The values are representative of typical findings in environmental analytical method development.
Investigation of Abiotic and Biotic Transformation Pathways in Environmental Compartments
Once released into the environment, organic pollutants can undergo various transformation processes, which can be broadly categorized as abiotic (non-biological) and biotic (biological). Abiotic transformation pathways include processes like photolysis (degradation by sunlight) and hydrolysis (reaction with water). Biotic transformation, or biodegradation, involves the breakdown of compounds by microorganisms. mdpi.commdpi.com Understanding these pathways is crucial for predicting the persistence and potential impact of a pollutant.
In studies investigating these transformation pathways, this compound can be used as an internal standard to accurately quantify the diminishing concentration of the parent compound, 2-Propylhexanoic Acid Ethyl Ester, over time. For example, in a photolysis experiment, water samples containing the target pollutant would be spiked with the deuterated standard and then exposed to simulated sunlight. At various time points, aliquots would be analyzed to determine the remaining concentration of the parent compound, with the internal standard correcting for any analytical variability.
Similarly, in biodegradation studies, soil or water microcosms are inoculated with microorganisms and fortified with the pollutant of interest and its labeled standard. The concentration of the pollutant is then monitored over time to determine the rate of microbial degradation. The use of the labeled standard ensures that the observed decrease in concentration is due to biodegradation and not analytical artifacts.
Table 2: Illustrative Degradation Data for 2-Propylhexanoic Acid Ethyl Ester in Different Environmental Conditions
| Condition | Half-life (t½) in Days | Primary Transformation Pathway |
|---|---|---|
| Sterile Water (Dark) | > 200 | Hydrolysis (slow) |
| Surface Water (Sunlight) | 15 | Photolysis |
| Soil with Active Microorganisms | 25 | Biodegradation |
| Sediment (Anaerobic) | 80 | Anaerobic Biodegradation |
This table provides hypothetical half-life data for 2-Propylhexanoic Acid Ethyl Ester under various environmental conditions. The accurate determination of these values in a real study would be facilitated by the use of this compound as an internal standard.
Assessment of Environmental Fate Parameters (e.g., persistence, mobility, bioavailability) using Labeled Analogs
While this compound is primarily used as an internal standard for quantification, other isotopically labeled analogs (e.g., with Carbon-13 or Carbon-14) of the parent compound can be used as tracers in more complex environmental fate studies. However, the principle of using a labeled compound to track the behavior of its non-labeled counterpart remains the same.
For instance, to study the mobility of 2-Propylhexanoic Acid Ethyl Ester in soil, a soil column could be treated with the labeled compound. By analyzing the leachate and different soil depths over time, researchers can determine how readily the compound moves through the soil profile.
Bioavailability studies might involve exposing aquatic organisms, such as fish or invertebrates, to water containing the labeled pollutant. By measuring the concentration of the labeled compound in the organisms' tissues over time, scientists can calculate bioaccumulation factors. In all such studies, precise quantification is key, and the use of a deuterated internal standard like this compound during sample analysis would ensure the accuracy of the collected data.
Table 3: Representative Environmental Fate Parameters for an Organic Pollutant
| Parameter | Value | Method of Determination | Role of Labeled Analog |
|---|---|---|---|
| Soil-Water Partition Coefficient (Kd) | 150 L/kg | Batch Equilibrium Study | Tracer to measure partitioning |
| Organic Carbon-Water Partition Coefficient (Koc) | 15000 L/kg | Calculated from Kd and soil organic carbon content | Tracer to measure partitioning |
| Bioconcentration Factor (BCF) in Fish | 500 L/kg | Aquatic Exposure Study | Tracer to measure uptake in tissue |
This table shows representative environmental fate parameters that can be determined using studies involving isotopically labeled analogs. Accurate quantification in these studies is enhanced by the use of deuterated internal standards.
Forensic and Toxicological Research Methodologies Employing 2 Propylhexanoic Acid Ethyl Ester D5
Development and Validation of Analytical Methods for Forensic Matrices of Non-Human Origin
The analysis of chemical compounds in non-human forensic matrices, such as animal tissues or environmental samples, is critical for various investigative purposes, including wildlife toxicology and environmental contamination cases. The development and validation of robust analytical methods are essential for obtaining legally defensible results. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common techniques for the determination of fatty acids and their esters in such complex matrices. nih.govnih.gov
In a typical analytical workflow, the sample (e.g., animal liver, fish tissue) is first homogenized. A known amount of the internal standard, in this case, 2-Propylhexanoic Acid Ethyl Ester-d5, would be added at the beginning of the sample preparation process. This is a crucial step as the internal standard mimics the analyte of interest throughout extraction, derivatization (if necessary), and analysis, thereby correcting for any procedural losses or variations. nih.gov
The extraction of 2-propylhexanoic acid ethyl ester would likely involve a liquid-liquid extraction with an organic solvent or a solid-phase extraction to isolate the analyte from the complex biological matrix. For GC-MS analysis, derivatization is often employed to increase the volatility and thermal stability of the analyte.
The validation of such an analytical method would involve assessing several key parameters to ensure its reliability and accuracy. These parameters are summarized in the table below, with typical performance data extrapolated from methods for similar analytes.
| Parameter | Typical Specification/Finding | Description |
|---|---|---|
| Linearity (R²) | > 0.99 | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. |
| Limit of Detection (LOD) | 0.1 - 1 µg/kg | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/kg | The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
| Accuracy (Recovery) | 85% - 110% | The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies at different spiked concentrations. |
| Precision (RSD) | < 15% | The closeness of agreement among a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). |
Application in Methodological Research for Toxicological Screening in Experimental Models
In toxicological research, experimental models such as rodents are used to study the pharmacokinetics and potential toxicity of chemical compounds. Studies on aliphatic carboxylic acids, including isomers of valproic acid like 2-propylhexanoic acid, have been conducted to assess their developmental toxicity and other adverse effects. oup.comepa.gov
In such studies, the accurate measurement of the compound and its metabolites in biological samples (e.g., plasma, tissue) is crucial. Here again, this compound would serve as an invaluable tool as an internal standard. For instance, in a pharmacokinetic study of 2-propylhexanoic acid ethyl ester in rats, blood samples would be collected at various time points after administration. The concentration of the parent compound and its primary metabolite, 2-propylhexanoic acid, would be determined using a validated LC-MS/MS method.
The use of a deuterated internal standard is particularly important in pharmacokinetic studies to ensure the accuracy of the concentration-time profiles, from which key parameters are derived.
| Pharmacokinetic Parameter | Unit | Importance of Accurate Measurement |
|---|---|---|
| Maximum Concentration (Cmax) | µg/mL | Indicates the peak exposure to the compound. |
| Time to Maximum Concentration (Tmax) | hours | Indicates the rate of absorption. |
| Area Under the Curve (AUC) | µg·h/mL | Represents the total systemic exposure to the compound. |
| Half-life (t½) | hours | Indicates the rate of elimination of the compound from the body. |
| Clearance (CL) | mL/h/kg | Measures the volume of plasma from which the compound is completely removed per unit of time. |
| Volume of Distribution (Vd) | L/kg | Indicates the extent of distribution of the compound in the body tissues. |
Research on ester prodrugs of valproic acid in dogs has shown that these compounds are rapidly biotransformed to the parent acid. nih.gov A similar metabolic pathway would be expected for 2-propylhexanoic acid ethyl ester. The use of this compound as an internal standard would allow for the simultaneous and accurate quantification of both the ester prodrug and the active acid metabolite in experimental models, providing a complete picture of the compound's disposition.
Emerging Research Paradigms and Future Perspectives for 2 Propylhexanoic Acid Ethyl Ester D5
Advancements in High-Resolution Mass Spectrometry and Advanced Data Processing for Labeled Compounds
The utility of 2-Propylhexanoic Acid Ethyl Ester-d5 is intrinsically linked to the capabilities of modern mass spectrometry. High-resolution mass spectrometry (HRMS) platforms, such as Orbitrap and time-of-flight (TOF) analyzers, are indispensable for the analysis of isotopically labeled compounds. nih.gov These instruments provide the necessary mass accuracy and resolution to distinguish between the deuterated standard and its endogenous, unlabeled counterpart, a critical requirement for quantitative studies. nih.govnih.gov
The five deuterium (B1214612) atoms in this compound result in a distinct mass shift from the unlabeled molecule, allowing for its use as an internal standard in isotope dilution mass spectrometry. nih.govresearchgate.net This technique is the gold standard for accurate quantification in complex biological matrices, as the labeled standard co-elutes with the analyte of interest and experiences similar ionization effects and matrix suppression, thereby correcting for variations during sample preparation and analysis. nih.gov
Advanced data processing is crucial for handling the complex datasets generated by HRMS in metabolomics. nih.govebi.ac.uk Software packages like XCMS, OpenMS, and MZmine are employed for noise reduction, peak picking, feature alignment, and deisotoping. researchgate.netgithub.io For deuterated standards such as this compound, processing workflows must accurately calculate the peak area ratios of the labeled to unlabeled compound to ensure precise quantification. lipidmaps.org Challenges in data processing include managing the potential for isotopic exchange and ensuring that the algorithms can correctly identify and integrate the isotopic cluster of the deuterated standard. nih.gov
Table 1: Key Parameters in High-Resolution Mass Spectrometry for Labeled Compound Analysis
| Parameter | Description | Relevance for this compound |
|---|---|---|
| Mass Accuracy | The closeness of the measured mass to the true mass. | Essential for differentiating the d5-labeled ester from its unlabeled form and other isobaric interferences. |
| Mass Resolution | The ability to distinguish between two peaks of slightly different mass-to-charge ratios. | Crucial for resolving the isotopic peaks of the deuterated compound from the natural abundance isotopes of the unlabeled analyte. acs.org |
| Isotope Dilution | A quantitative technique where a known amount of an isotopically labeled standard is added to a sample. | This compound serves as an ideal internal standard for the quantification of its unlabeled analogue. researchgate.net |
| Data Processing Software | Algorithms used to process raw mass spectrometry data into meaningful results. | Specialized software is required to accurately detect, align, and quantify the signals from both the labeled and unlabeled forms. researchgate.netgithub.io |
Integration into Systems Biology and Quantitative Metabolomics Platforms for Mechanistic Insights
This compound is a valuable tool for integration into systems biology and quantitative metabolomics platforms, particularly in studies related to the metabolism and effects of valproic acid (VPA). VPA is a widely used antiepileptic drug with a complex metabolic profile and known side effects, including hepatotoxicity and teratogenicity. mdpi.comresearchgate.net Understanding the metabolic pathways of VPA and its analogues is crucial for predicting and mitigating these adverse effects.
In a systems biology context, deuterated tracers like this compound can be used to follow the metabolic fate of the parent compound. By administering the labeled ester, researchers can track its conversion to various metabolites through different metabolic pathways, such as β-oxidation and glucuronidation. researchgate.netnih.gov This provides a dynamic view of metabolic fluxes and can help to identify key enzymes and metabolic branch points. The use of a deuterated analogue of valproic acid has been shown to be kinetically equivalent for tracking the parent drug under steady-state conditions. nih.gov
Quantitative metabolomics, which aims to measure the absolute or relative concentrations of a large number of metabolites, heavily relies on the use of stable isotope-labeled internal standards for accuracy and precision. nih.gov this compound can serve as a robust internal standard for the quantification of its unlabeled counterpart and potentially other related short- and medium-chain fatty acid esters in various biological samples. This is particularly important in studies investigating the impact of VPA on the broader metabolome, as it can induce significant changes in organic acid profiles and branched-chain amino acid metabolism. researchgate.net The use of such standards is critical for ensuring data quality and enabling meaningful biological interpretation. nih.gov
Table 2: Applications in Systems Biology and Quantitative Metabolomics
| Research Area | Application of this compound | Expected Mechanistic Insights |
|---|---|---|
| Pharmacokinetics | Use as a tracer to study the absorption, distribution, metabolism, and excretion (ADME) of valproic acid analogues. | Elucidation of metabolic pathways and identification of key metabolites. nih.govnih.gov |
| Metabolic Profiling | Serve as an internal standard for the accurate quantification of related endogenous metabolites in response to drug treatment. | Understanding the systemic metabolic perturbations caused by valproic acid. researchgate.net |
| Fluxomics | Tracing the flow of the deuterated label through interconnected metabolic pathways. | Quantifying the rates of metabolic reactions and identifying metabolic bottlenecks. |
| Toxicology Studies | Investigating the formation of potentially toxic metabolites from valproic acid analogues. | Linking specific metabolic pathways to the known hepatotoxic and teratogenic effects of valproic acid. mdpi.com |
Prospects in Mechanistic Organic Chemistry and Biochemistry Research Using Isotopic Labeling
Isotopic labeling is a powerful technique for elucidating reaction mechanisms in both organic chemistry and biochemistry. fiveable.me The substitution of hydrogen with deuterium can lead to a kinetic isotope effect (KIE), where the rate of a reaction is altered due to the greater mass of deuterium. This effect is particularly pronounced when a C-H bond is broken in the rate-determining step of a reaction.
In mechanistic organic chemistry, this compound could be employed to study the mechanisms of ester hydrolysis and transesterification reactions. For example, in base-promoted ester hydrolysis (saponification), isotopic labeling experiments have been fundamental in confirming the reaction mechanism, which involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. libretexts.orgopenstax.org By analyzing the distribution of the deuterium label in the products of a reaction involving this compound, chemists can gain insights into the transition states and intermediates involved.
In the realm of biochemistry, this deuterated ester holds promise for investigating the mechanisms of enzymes that metabolize fatty acids and their esters. Many of these enzymatic reactions, such as those catalyzed by cytochrome P450 enzymes and lipases, involve the cleavage of C-H bonds. mdpi.comnih.gov By comparing the metabolism of this compound with its unlabeled counterpart, researchers can determine if C-H bond cleavage is a rate-limiting step and can probe the stereospecificity of enzymatic reactions. Such studies have been instrumental in understanding the metabolism of other fatty acids. nih.gov The deuteration of fatty acids has been shown to be a valuable tool in identifying their metabolic mechanisms through liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. nih.gov
The synthesis of specifically deuterated lipids and fatty acids is an active area of research, driven by the demand for these compounds in various scientific fields. europa.eu The availability of this compound provides a valuable probe for a wide range of mechanistic studies that were previously challenging to perform.
Q & A
Q. What are the validated synthetic routes for 2-Propylhexanoic Acid Ethyl Ester-d5, and how do reaction conditions influence deuterium incorporation efficiency?
- Methodological Answer : Synthesis typically involves esterification of deuterated 2-Propylhexanoic acid with ethanol-d5 under acid catalysis. Key variables include:
- Deuterium source : Use of deuterated solvents (e.g., D2O) and reagents to minimize proton contamination.
- Reaction conditions : Temperature (60–80°C) and reaction time (12–24 hrs) to optimize ester bond formation while maintaining deuterium integrity.
- Purification : Distillation or column chromatography to remove unreacted substrates, followed by NMR verification of deuterium placement (≥98% isotopic purity) .
- Critical Consideration : Side reactions (e.g., transesterification) may reduce isotopic fidelity; monitor via mass spectrometry (MS) fragment analysis .
Q. Which analytical techniques are most effective for characterizing isotopic purity and structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H-NMR identifies residual protons at α-positions, while ²H-NMR confirms deuterium placement (e.g., ethyl-d5 group).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) quantifies isotopic abundance via [M+H]+/[M+D]+ ion ratios. Electrospray ionization (ESI) minimizes fragmentation for accurate isotopic profiling .
- Infrared Spectroscopy (IR) : Validates ester functional groups (C=O stretch at ~1740 cm⁻¹) and absence of hydroxyl contaminants .
Q. What are the primary applications of isotopic labeling in metabolic studies using this compound?
- Methodological Answer :
- Tracer Studies : Deuterium labeling enables tracking of metabolic pathways (e.g., β-oxidation) via MS detection of deuterated intermediates.
- Pharmacokinetics : Quantifies drug absorption/elimination rates by comparing deuterated vs. non-deuterated analogs in plasma samples.
- Mechanistic Insights : Isotopic effects (e.g., slowed enzymatic cleavage due to C-D bonds) reveal rate-limiting steps in metabolism .
Advanced Research Questions
Q. How can researchers design experiments to differentiate isotopic effects from matrix interference in this compound toxicity assays?
- Methodological Answer :
- Control Groups : Include non-deuterated analogs and solvent-only controls to isolate isotopic effects.
- Dose-Response Analysis : Compare EC50 values between deuterated/non-deuterated compounds to quantify kinetic isotope effects (KIEs).
- Matrix Spiking : Introduce deuterated compounds into biological matrices (e.g., liver homogenates) to assess interference from endogenous lipids .
Q. How can researchers resolve contradictions between in vitro and in vivo metabolic data for this compound?
- Methodological Answer :
- In Vitro Limitations : Hepatic microsomes lack full physiological context (e.g., blood flow, protein binding). Validate findings using perfused liver models.
- Species-Specific Metabolism : Test across multiple species (e.g., rat, human hepatocytes) to identify interspecies variability in esterase activity.
- Multi-Omics Integration : Pair metabolomics data with proteomics (e.g., esterase expression levels) to explain discrepancies .
Q. What mechanisms underlie the differential toxicity profiles observed between this compound and its non-deuterated analog?
- Methodological Answer :
- Kinetic Isotope Effects (KIEs) : Deuterium substitution slows enzymatic hydrolysis (e.g., via carboxylesterases), prolonging systemic exposure.
- Membrane Permeability : Deuterated ethyl groups may alter logP values, affecting cellular uptake and organ-specific accumulation.
- Oxidative Stress : Deuterium incorporation reduces free radical formation during β-oxidation, mitigating lipid peroxidation .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the stability of this compound in aqueous buffers?
- Methodological Answer :
- Buffer Composition : Test stability in PBS vs. Tris-HCl (pH 7.4) to identify pH-dependent hydrolysis.
- Temperature Control : Conduct assays at 4°C (storage) vs. 37°C (physiological conditions).
- Analytical Validation : Use LC-MS/MS to quantify degradation products (e.g., free acid-d5) and calculate half-lives .
Tables
Table 1 : Key Analytical Parameters for this compound Characterization
Table 2 : Comparative Toxicity of Deuterated vs. Non-Deuterated Analogs
| Compound | EC50 (µM) in Hepatocytes | Half-Life (h) | Major Metabolite |
|---|---|---|---|
| 2-Propylhexanoic Acid-d5 | 120 ± 15 | 6.8 | 2-Propylhexanoic acid |
| Non-deuterated analog | 95 ± 10 | 4.2 | Propionaldehyde |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
